ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 851725-98-9) is a pyrazole derivative with the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.175 g/mol . Structurally, it features a difluoromethyl group at the pyrazole ring's 5-position and an ethyl ester moiety at the 4-position. The 1-position is substituted with a methyl group, distinguishing it from other 1H-pyrazole derivatives. This compound’s fluorinated substituent enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPZTBDQIWSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with ethyl 2,2-difluoroacetoacetate, which is deprotonated using sodium ethoxide to form a sodium enolate. Acidification is achieved via carbonic acid generated by introducing carbon dioxide gas or dry ice into the reaction mixture at 0.1–2 kg/cm² pressure for 1–3 hours, reducing the pH to 5–7. This step avoids strong mineral acids, enhancing safety and reducing byproducts.
Intermediate Coupling and Cyclization
The purified difluoroacetoacetate is coupled with triethyl orthoformate in acetic anhydride, forming ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. Cyclization with methylhydrazine occurs in a biphasic system (toluene/water) using sodium carbonate as a weak base at -10°C to 0°C. This two-phase system improves reaction efficiency, achieving >98% conversion.
Table 1: Key Parameters for Sodium Enolate Route
Halogenated Precursor Route with Catalytic Isomer Control
Substitution-Hydrolysis and Cyclization
This method uses 2,2-difluoroacetyl chloride and α,β-unsaturated esters (e.g., methyl acrylate). The substitution reaction occurs at -30°C with potassium iodide as a catalyst, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates. Cyclization with methylhydrazine at -20°C reduces isomer formation (target:isomer ratio = 96:4).
Recrystallization Optimization
Crude product recrystallization in 35% aqueous methanol increases purity to 99.3% with a 79.6% yield. This approach addresses challenges in existing methods where isomer ratios exceed 89:10 and purity falls below 90%.
Table 2: Halogenated Route Performance Metrics
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Potassium iodide | |
| Reaction Temperature | -30°C to -20°C | |
| Isomer Ratio | 96:4 (target:isomer) | |
| Recrystallization Solvent | 35% methanol-water | |
| Final Yield | 79.6% |
Carbointercalation and Halogenation Strategy
Novel Carboxylation Approach
A recent patent discloses a carbointercalation step using difluoro-chloromethane, carbon monoxide, and methyl hydrazine with sodium formate as a catalyst. This forms a carboxylated intermediate, which undergoes halogenation with reagents like phosphorus oxychloride.
Challenges and Innovations
While this method avoids traditional intermediates, it requires pressurized conditions (50–70 mm H₂O) and elevated temperatures (40–85°C) during distillation. The process is less mature but offers a alternative pathway for industrial scalability.
Comparative Analysis of Methods
Yield and Purity
Industrial Applicability
The sodium enolate method is preferred for its simplicity and reproducibility, while the halogenated route excels in isomer suppression. Carbointercalation remains experimental but merits further study for cost reduction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .
Scientific Research Applications
Chemistry
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that enhance the properties of resultant compounds, making it valuable in organic synthesis.
Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its mechanism of action involves enhanced binding affinity to target proteins or enzymes due to the difluoromethyl group, which facilitates hydrogen bonding. This property is particularly beneficial for developing new antimicrobial agents.
Medicinal Chemistry
In drug discovery, this compound shows potential for improving metabolic stability and bioavailability of lead compounds. Studies have highlighted its role in designing pharmaceuticals that require enhanced lipophilicity and bioactivity .
Agrochemicals
This compound is also employed in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties. Its structural characteristics allow for effective interactions with biological targets in pests and weeds, enhancing agricultural productivity .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of microbial enzymes, leading to its antifungal and antibacterial effects . Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes more effectively, enhancing its bioavailability .
Comparison with Similar Compounds
Key Observations:
- Fluorinated Derivatives: The difluoromethyl group in the target compound improves hydrophobicity compared to non-fluorinated analogues (e.g., ethyl 5-amino derivatives, MW 181.06 ). Fluorine’s electronegativity also stabilizes the molecule against oxidative degradation.
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-fluoro-4-methoxyphenyl in ) exhibit stronger π-π interactions, enhancing binding to biological targets.
- Functional Group Diversity: Sulfamoyl () and cyano () substituents introduce polar or reactive groups, influencing solubility and target specificity.
Antimicrobial and Antibiofilm Activity
- This compound’s fluorinated structure may confer resistance to enzymatic degradation, a trait shared with ethyl 5-pyrrolyl derivatives (e.g., 57 ), which showed potent activity against colistin-resistant Acinetobacter baumannii .
- Sulfamoyl-substituted pyrazoles (e.g., ) demonstrated antibiofilm activity against Candida albicans, attributed to sulfonamide’s interference with microbial adhesion .
Antiproliferative and Antioxidant Activity
- Amide-functionalized pyrazoles (e.g., 15 and 16 in ) displayed antiproliferative effects against cancer cell lines, while the target compound’s difluoromethyl group may enhance membrane permeability for similar applications.
- Antioxidant activity is often linked to electron-donating groups (e.g., methoxy in ), whereas the target compound’s fluorine atoms may reduce oxidative metabolism.
Biological Activity
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
This compound features a pyrazole ring with a difluoromethyl substituent, which enhances its lipophilicity and potential biological activity. The synthesis typically involves the difluoromethylation of pyrazole derivatives, utilizing reagents such as potassium fluoride and difluoromethylating agents under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. In a study evaluating various pyrazole derivatives, this compound demonstrated notable efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger .
The mechanism of action is thought to involve the compound's ability to inhibit specific microbial enzymes. The difluoromethyl group enhances the compound's capacity to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes critical for microbial survival . This interaction can disrupt metabolic pathways, leading to cell death.
Comparative Biological Activity
To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Notable Features |
|---|---|---|
| Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Moderate | Trifluoromethyl group may alter reactivity |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | High | Fluorophenyl group introduces different sterics |
| Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate | Low | Difluorophenyl alters binding interactions |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested alongside traditional antibiotics. At concentrations of 40 µg/mL, it showed comparable or superior activity against several strains when measured against standard drugs like ampicillin and norfloxacin . This suggests its potential as an alternative antimicrobial agent.
Structure-Activity Relationship (SAR)
A comprehensive review highlighted the importance of the difluoromethyl group in enhancing biological activity. SAR studies indicate that modifications to the pyrazole ring can significantly impact both potency and selectivity against various microbial targets .
Applications in Drug Discovery
This compound is being explored for its potential in drug discovery, particularly in developing new antimicrobial agents. Its favorable properties suggest applications not only in pharmaceuticals but also in agrochemicals, where it could serve as a basis for new herbicides or fungicides .
Q & A
Q. What are the standard synthetic routes for ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with difluoromethyl-containing reagents. A common approach involves reacting ethyl 3-(difluoromethyl)-3-oxopropanoate with hydrazine derivatives under controlled conditions. For example, describes a similar synthesis of pyrazole-4-carboxylates using DMF-DMA and phenylhydrazine, followed by hydrolysis. Reaction optimization may include adjusting temperature (60–100°C), solvent (acetonitrile or ethanol), and catalysts (e.g., K₂CO₃) to improve yield . Purification typically involves flash column chromatography (DCM:MeOH gradients) .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and difluoromethyl group integration .
- LC-MS for molecular ion verification (e.g., [M+H]⁺ peaks) and purity assessment (>90% UV purity) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches .
- Elemental analysis to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters?
Discrepancies may arise from differences in sample purity, solvent effects, or crystallographic refinement methods. To address this:
- Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT calculations for theoretical spectra) .
- Re-refine XRD data with updated software (e.g., SHELXL vs. SIR97) to account for hydrogen bonding or twinning .
- Compare experimental NMR shifts with computational predictions (e.g., Gaussian DFT) .
Q. What role does the difluoromethyl group play in the compound’s reactivity and stability?
The difluoromethyl group (-CF₂H) acts as a strong electron-withdrawing group, enhancing:
- Metabolic stability by resisting oxidative degradation .
- Hydrogen bonding interactions in crystal packing, as observed in related pyrazole derivatives ( discusses graph set analysis for H-bond patterns) .
- Lipophilicity , which can be quantified via logP measurements or computational models .
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structure determination?
- Use SHELX programs (e.g., SHELXL for refinement) to model disorder or anisotropic displacement parameters .
- Employ SHELXD for phase problem solutions in cases of pseudo-symmetry or twinning .
- Analyze hydrogen-bonding networks using graph set notation (e.g., Etter’s rules) to resolve packing ambiguities .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Synthesize analogs by modifying substituents (e.g., replacing difluoromethyl with -CF₃ or -CH₃) and evaluate antimicrobial/anticancer activity via in vitro assays (e.g., MIC or MTT assays) .
- Perform docking studies to predict binding affinity with target proteins (e.g., Keap1 inhibitors in ) .
- Optimize solubility by introducing polar groups (e.g., -COOH via hydrolysis of the ethyl ester, as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
